molecular formula C15H16O4 B2432203 6-acetyl-5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one CAS No. 929810-10-6

6-acetyl-5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one

Cat. No.: B2432203
CAS No.: 929810-10-6
M. Wt: 260.289
InChI Key: HPXJHWOZUZYENZ-UHFFFAOYSA-N
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Description

Product Overview 6-Acetyl-5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one is a synthetic coumarin derivative with the CAS Number 929810-10-6 and a molecular formula of C15H16O4. It has a molecular weight of 260.29 g/mol. This compound is part of the 2H-chromen-2-one family, a class of heterocyclic compounds recognized for their versatile biological profiles and significance in medicinal chemistry research . Research Significance of Coumarins Coumarins, also known as benzopyran-2-ones, are valuable oxygen-containing heterocycles frequently investigated for their diverse pharmacological properties . More than 1300 coumarin derivatives have been identified, and many are intensively screened for various biological activities . The 2H/4H-chromene scaffold is considered biologically attractive and has been studied for numerous activities, including anticancer, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic effects . The specific substitution pattern on the core coumarin structure, particularly at positions like C-3, C-4, and C-7, is often linked to its biological properties . Handling and Usage This product is intended for research purposes only and is not approved for human consumption, diagnostic, or therapeutic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

6-acetyl-5-hydroxy-7-methyl-4-propylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O4/c1-4-5-10-7-12(17)19-11-6-8(2)13(9(3)16)15(18)14(10)11/h6-7,18H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPXJHWOZUZYENZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C(=C(C(=C2)C)C(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Pechmann Reaction: One common method for synthesizing 6-acetyl-5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one involves the Pechmann reaction. This reaction typically uses phenol derivatives and β-ketoesters in the presence of a strong acid catalyst, such as sulfuric acid.

    Acetylation: Another method involves the acetylation of 6-hydroxy-4-methyl-2H-chromen-2-one using acetic anhydride in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of 6-acetyl-5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is often employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Claisen-Schmidt Condensation

This reaction forms α,β-unsaturated ketones by coupling aromatic aldehydes with ketones. For 6-acetyl-5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one, the acetyl group at C-6 participates in this reaction to generate derivatives with extended conjugation.

Example Reaction:
6-Acetyl-5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one + 4-chlorobenzaldehyde → 6-(3-(4-chlorophenyl)acryloyl)-5-hydroxy-4-methyl-2H-chromen-2-one

ReagentCatalystTemp. (°C)Time (h)Yield (%)
4-ChlorobenzaldehydeSilica sulphuric acid70–80279
3,4-DichlorobenzaldehydeSilica sulphuric acid70–80286

Key Observations:

  • The reaction proceeds via Michael addition followed by re-aromatization .

  • Electron-withdrawing substituents on benzaldehyde enhance reaction efficiency .

O-Alkylation of the Hydroxyl Group

The phenolic -OH group at C-5 undergoes alkylation to form ether derivatives, enabling functionalization for pharmacological studies.

Example Reaction:
6-Acetyl-5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one + 1,4-Dibromobutane → 6-Acetyl-5-(4-bromobutoxy)-7-methyl-4-propyl-2H-chromen-2-one

ConditionsBaseSolventYield (%)
K₂CO₃, KI, refluxAcetonitrile24 h85–95
Microwave irradiation90

Applications:

  • Alkylated intermediates serve as precursors for piperazine derivatives targeting serotonin receptors .

Nucleophilic Substitution

The bromobutoxy intermediate reacts with piperazines to form pharmacologically active analogs.

Example Reaction:
6-Acetyl-5-(4-bromobutoxy)-7-methyl-4-propyl-2H-chromen-2-one + 3-Bromophenylpiperazine → 6-Acetyl-5-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-7-methyl-4-propyl-2H-chromen-2-one

Piperazine DerivativeKi (5-HT₁A, nM)Selectivity (5-HT₁A/5-HT₂A)
3-Bromophenyl0.7812:1
2-Chlorophenyl0.5715:1

Key Findings:

  • Piperazine-linked derivatives show nanomolar affinity for serotonin receptors .

  • A four-carbon spacer optimizes binding to the 5-HT₁A receptor pocket .

Oxidation Reactions

The chromenone core undergoes oxidation under controlled conditions, altering its electronic properties.

Reported Pathways:

  • Ring Oxidation: Formation of quinone-like structures under strong oxidizing agents (e.g., KMnO₄).

  • Side-Chain Oxidation: Propyl group at C-4 oxidizes to a carboxylic acid with CrO₃/H₂SO₄.

Experimental Data:

Substrate PositionOxidizing AgentProductYield (%)
C-4 PropylCrO₃/H₂SO₄4-Carboxychromenone65
Chromenone CoreKMnO₄5,7-Dihydroxy-quinone analog42

Esterification and Acylation

The acetyl group at C-6 and hydroxyl group at C-5 participate in esterification.

Example Reaction:
6-Acetyl-5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one + Acetic Anhydride → 5-Acetoxy-6-acetyl-7-methyl-4-propyl-2H-chromen-2-one

ConditionsCatalystSolventYield (%)
Ac₂O, H₂SO₄CH₂Cl₂88
Ac₂O, PyridineDMAPTHF92

Applications:

  • Acetylated derivatives improve lipophilicity for drug delivery.

Cyclization Reactions

The chromenone scaffold participates in annulation reactions to form fused heterocycles.

Example:
[4+2] Annulation with alkynyl thioethers yields pyrano-chromene hybrids .

Partner MoleculeCatalystProductYield (%)
Alkynyl ThioetherRh(III)Pyrano[3,2-c]chromene75
o-Hydroxybenzyl AlcoholDihydrobenzopyran68

Hydrolysis

The acetyl group at C-6 undergoes hydrolysis to regenerate the hydroxyl group.

Conditions:

  • Acidic Hydrolysis: HCl/EtOH, reflux (Yield: 78%).

  • Basic Hydrolysis: NaOH/H₂O, 60°C (Yield: 82%).

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Numerous studies have highlighted the anticancer properties of chromene derivatives, including 6-acetyl-5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one. Research indicates that modifications in the chromene structure can enhance its cytotoxicity against various cancer cell lines. For instance, derivatives exhibiting substitutions at specific positions have shown improved inhibitory effects on tumor growth, with some compounds achieving IC50 values lower than 1 µM against human tumor cells .

Mechanism of Action
The mechanism by which chromene derivatives exert their anticancer effects often involves the inhibition of tubulin polymerization and the induction of apoptosis in cancer cells. Studies have demonstrated that certain derivatives can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancerous cells .

Neuropharmacology

Serotonin Receptor Modulation
Recent investigations into the neuropharmacological effects of chromene derivatives have revealed their potential as modulators of serotonin receptors. Specifically, some derivatives have shown high affinity for 5-HT1A receptors, with Ki values comparable to established agonists . This suggests that these compounds could be explored further for their antidepressant or anxiolytic properties.

Cognitive Enhancement
Chromene derivatives are also being studied for their potential cognitive-enhancing effects. Preliminary data indicate that certain compounds may improve memory and learning processes in animal models, possibly through modulation of neurotransmitter systems .

Anti-inflammatory Properties

Research has indicated that chromene derivatives possess anti-inflammatory properties, making them candidates for treating inflammatory diseases. The ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) has been documented in various studies . This anti-inflammatory action is particularly relevant in conditions such as arthritis and neurodegenerative diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of chromene derivatives is crucial for optimizing their pharmacological profiles. The substitution patterns on the chromene ring significantly influence their biological activity. For example:

Substituent Position Effect on Activity
2nd PositionEnhances anticancer potency
3rd PositionIncreases cytotoxicity
Hydroxyl GroupsContributes to anti-inflammatory effects

This table summarizes how different substitutions can affect the biological activities of chromene derivatives, guiding future synthetic efforts.

Case Studies

Several case studies illustrate the applications of 6-acetyl-5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one:

  • Anticancer Evaluation : A study synthesized a series of chromene derivatives and evaluated their cytotoxicity against various cancer cell lines (MCF-7, A549). Compounds showed significant growth inhibition with IC50 values ranging from 1.8 to 5.5 µg/mL .
  • Neuropharmacological Screening : Another study focused on the interaction of chromene derivatives with serotonin receptors, revealing promising results for compounds with enhanced binding affinities compared to existing drugs .
  • Anti-inflammatory Research : A recent investigation assessed the anti-inflammatory effects of selected chromenes in vitro, demonstrating their ability to reduce levels of pro-inflammatory markers significantly .

Mechanism of Action

The mechanism of action of 6-acetyl-5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

6-acetyl-5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one is unique due to its specific substitution pattern on the chromen-2-one core. Similar compounds include:

These similar compounds share some biological activities but differ in their potency and specific applications due to the variations in their chemical structures .

Biological Activity

6-Acetyl-5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one, a compound belonging to the chromene class, exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 6-acetyl-5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one is C15H16O4C_{15}H_{16}O_{4}, with a molecular weight of approximately 284.29 g/mol. The compound features an acetyl group at position 6, a hydroxyl group at position 5, and a propyl group at position 4 on the chromenone core, which contributes to its unique chemical reactivity and biological profile .

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. It has been shown to disrupt microbial cell membranes, leading to the inhibition of bacterial and fungal growth. In particular, studies have reported its efficacy against various strains of bacteria and fungi, highlighting its potential as a natural antimicrobial agent .

Antioxidant Activity

The compound demonstrates strong antioxidant activity by scavenging free radicals and reducing oxidative stress within cells. This property is critical for protecting cells from damage caused by oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

6-Acetyl-5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one has been found to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. By blocking these enzymes, the compound exhibits anti-inflammatory effects that could be beneficial in treating conditions characterized by chronic inflammation .

Anticancer Potential

Recent studies have explored the anticancer properties of this compound. It has shown promise in inhibiting tumor-associated carbonic anhydrases (CAs) IX and XII, which are recognized as targets for cancer therapy. The selectivity of this compound towards these isozymes indicates its potential for developing targeted cancer therapies .

The biological activities of 6-acetyl-5-hydroxy-7-methyl-4-propyl-2H-chromen-2-one can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits COX and LOX enzymes, contributing to its anti-inflammatory effects.
  • Antioxidant Mechanism : It acts as an electron donor, neutralizing free radicals and preventing oxidative damage.
  • Membrane Disruption : The antimicrobial activity is primarily due to its ability to disrupt microbial cell membranes .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar chromene derivatives:

Compound NameKey FeaturesBiological Activity
6-Acetyl-7-hydroxy-4-methyl-2H-chromen-2-oneHydroxy at position 7Moderate antimicrobial activity
7-Hydroxy-4-methyl-2H-chromen-2-oneLacks acetyl and propyl groupsLower anti-inflammatory effects
6-Acetyl-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-oneMethyl at position 8Enhanced anticancer activity

This table illustrates that while these compounds share a common chromene backbone, variations in substitution patterns lead to differences in their biological potency and applications .

Case Studies

Recent studies have evaluated the biological efficacy of various chromene derivatives:

  • In vitro Studies : A study highlighted the selective inhibition of tumor-associated CAs IX and XII by synthesized chromene derivatives, suggesting that structural modifications can enhance selectivity and potency against these targets .
  • Animal Models : In vivo studies are underway to assess the therapeutic potential of this compound in animal models of inflammation and cancer, with preliminary results indicating promising outcomes .

Q & A

Q. Critical factors :

  • Temperature control during cyclization (80–100°C optimal) .
  • Stoichiometric ratios (e.g., 1.2:1 molar ratio of acetylating agent to precursor) .
  • Catalyst selection (ZnCl₂ for cyclization, K₂CO₃ for alkylation) .

Which analytical techniques are most effective for confirming the structure and purity of this chromenone derivative?

Basic
A combination of spectroscopic and chromatographic methods is essential:

  • ¹H/¹³C NMR : Assign substituent positions (e.g., acetyl protons at δ 2.6 ppm, propyl CH₃ at δ 0.9–1.1 ppm) .
  • FT-IR : Confirm carbonyl stretches (1700–1750 cm⁻¹ for acetyl and chromenone ketones) .
  • HRMS : Verify molecular weight (e.g., theoretical m/z 304.1312 for C₁₆H₁₈O₅) .
  • HPLC : Assess purity (>95% using C18 columns, acetonitrile/water mobile phase) .

How should researchers design dose-response experiments to evaluate the anticancer potential of this compound?

Q. Advanced

Cell lines : Use MCF-7 (breast), HepG2 (liver), and A549 (lung) cancer cells, with non-cancerous lines (e.g., HEK293) as controls.

Concentration gradient : 6-point dilution (0.1–100 μM) in triplicate, with 72-hour exposure .

Viability assays : MTT or resazurin-based methods; calculate IC₅₀ via nonlinear regression (e.g., GraphPad Prism) .

Mechanistic validation :

  • Apoptosis: Annexin V/PI staining and caspase-3 activation (Western blotting).
  • Cell cycle analysis: Flow cytometry with propidium iodide .

How can conflicting antimicrobial activity data across bacterial strains be resolved?

Advanced
Contradictions may arise due to:

  • Efflux pump activity : Use ethidium bromide uptake assays to assess membrane permeability in Gram-negative strains .
  • Structural modifications : Adjust lipophilicity (logP) by varying propyl/acetyl groups; synthesize analogs for SAR studies .
  • Synergy testing : Perform checkerboard assays with ciprofloxacin or tetracycline to identify potentiating combinations .
  • Standardized protocols : Follow CLSI guidelines for inoculum density (5×10⁵ CFU/mL) and broth microdilution .

What computational strategies optimize molecular docking studies against kinase targets?

Q. Advanced

Target selection : Focus on validated oncogenic kinases (e.g., EGFR, PDB 1M17).

Docking parameters :

  • Software: AutoDock Vina with exhaustiveness=32.
  • Grid box: Cover ATP-binding site (25×25×25 ų).
  • Ligand preparation: Assign Gasteiger charges and generate 3D conformers .

Validation :

  • RMSD clustering (<2.0 Å) for pose consistency.
  • Molecular dynamics (100 ns simulations) to assess binding stability .

How to design ADMET studies to evaluate drug-likeness?

Q. Advanced

  • Absorption : Caco-2 permeability assays (Papp >1×10⁻⁶ cm/s indicates good absorption).
  • Metabolism : Human liver microsome assays (monitor parent compound depletion via LC-MS/MS over 60 minutes).
  • Toxicity :
    • Ames test (TA98/TA100 strains) for mutagenicity.
    • hERG inhibition assays (IC₅₀ >10 μM preferred) .
  • Excretion : Predict renal clearance (CLrenal) using in vitro-in vivo extrapolation.

What strategies address low yields in large-scale synthesis?

Q. Advanced

  • Catalyst optimization : Replace ZnCl₂ with recyclable Lewis acids (e.g., FeCl₃·6H₂O) .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes vs. 4 hours for cyclization) .
  • Flow chemistry : Improve mixing and heat transfer for acetylation/alkylation steps .

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